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Compound of Interest

Compound Name: Fmoc-Ser-Obzl

Cat. No.: B1337303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical

data for N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), a critical

building block in solid-phase peptide synthesis (SPPS) and drug discovery. This document

details expected spectroscopic data (NMR, IR, Mass Spectrometry), experimental protocols for

its characterization, and its primary application workflow.

Compound Overview
Fmoc-Ser(Bzl)-OH is a derivative of the amino acid L-serine, where the alpha-amino group is

protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain hydroxyl

group is protected by a benzyl (Bzl) ether. This dual protection strategy is fundamental to its

application in the controlled, stepwise synthesis of peptides.

Quantitative Data Summary
The following table summarizes the key physical and analytical properties of Fmoc-Ser(Bzl)-

OH.
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Parameter Value Reference

Molecular Formula C₂₅H₂₃NO₅ --INVALID-LINK--[1]

Molecular Weight 417.45 g/mol --INVALID-LINK--[1]

Appearance White to light yellow powder --INVALID-LINK--[2]

Melting Point 140.0 - 145.0 °C --INVALID-LINK--

Specific Rotation [α]²⁰/D
+22.0° to +26.0° (c=1 in Ethyl

Acetate)
--INVALID-LINK--

Purity (HPLC) >98.5% --INVALID-LINK--

Loss on Drying <0.50% --INVALID-LINK--

Spectroscopic Data and Analysis
While publicly available spectra for Fmoc-Ser(Bzl)-OH are limited, this section outlines the

expected spectroscopic characteristics based on its structure and data for analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR (400 MHz, CDCl₃) Chemical Shifts:

Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aromatic (Fmoc and Benzyl) 7.80 - 7.20 Multiplet

NH (Amide) ~5.5 - 6.0 Doublet

CH (α-proton) ~4.6 - 4.4 Multiplet

CH₂ (Fmoc) ~4.5 - 4.3 Multiplet

CH (Fmoc) ~4.2 Triplet

CH₂ (Benzyl) ~4.5 Singlet

CH₂ (β-protons) ~3.9 - 3.7 Multiplet
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Expected ¹³C-NMR (100 MHz, CDCl₃) Chemical Shifts:

Carbon Atom Expected Chemical Shift (δ, ppm)

C=O (Carboxylic acid) ~174 - 171

C=O (Urethane) ~156

Aromatic (Fmoc and Benzyl) ~144 - 120

CH (α-carbon) ~55

CH₂ (β-carbon) ~70

CH₂ (Benzyl) ~73

CH₂ (Fmoc) ~67

CH (Fmoc) ~47

Infrared (IR) Spectroscopy
Expected IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹) Vibration Functional Group

3400 - 3200 N-H Stretch Amide

3300 - 2500 O-H Stretch (broad) Carboxylic Acid

3100 - 3000 C-H Stretch (sp²) Aromatic

3000 - 2850 C-H Stretch (sp³) Alkyl

~1720 C=O Stretch Carboxylic Acid

~1690 C=O Stretch Urethane (Amide I)

~1530 N-H Bend Amide II

~1100 C-O Stretch Ether

Mass Spectrometry (MS)
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Expected Mass Spectrum (Electrospray Ionization - ESI):

[M+H]⁺: m/z ≈ 418.16

[M+Na]⁺: m/z ≈ 440.14

[M-H]⁻: m/z ≈ 416.15

Expected Fragmentation Pattern:

The fragmentation of Fmoc-Ser(Bzl)-OH in tandem MS (MS/MS) would likely involve the

characteristic loss of the Fmoc group and fragments related to the benzyl and serine moieties.

Experimental Protocols
The following are representative protocols for the spectroscopic analysis of Fmoc-Ser(Bzl)-OH.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Fmoc-Ser(Bzl)-OH in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a sufficient number of

scans should be acquired to achieve a good signal-to-noise ratio, often requiring several

hours.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.

IR Spectroscopy
Sample Preparation (ATR Method): Place a small amount of the solid Fmoc-Ser(Bzl)-OH

powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32

scans to improve the signal-to-noise ratio.

Background Correction: A background spectrum of the clean, empty ATR crystal should be

recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption peaks and assign them to the

corresponding functional group vibrations.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of Fmoc-Ser(Bzl)-OH (approximately 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, often coupled

with a liquid chromatography system (LC-MS).

Ionization Mode: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺

and [M-H]⁻ ions, respectively.

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the

LC system. Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

Data Analysis: Determine the m/z values of the molecular ions and any significant fragment

ions. Compare the observed masses with the calculated theoretical masses.

Application Workflow and Logical Relationships
Fmoc-Ser(Bzl)-OH is a cornerstone in the chemical synthesis of peptides. Its application in

Solid-Phase Peptide Synthesis (SPPS) follows a well-defined workflow.
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Caption: Workflow for the incorporation of Fmoc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis

(SPPS).

The following diagram illustrates the logical relationship between the key functional groups of

Fmoc-Ser(Bzl)-OH and their expected regions in an Infrared spectrum.
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Caption: Key functional groups of Fmoc-Ser(Bzl)-OH and their corresponding IR spectral

regions.

This technical guide serves as a valuable resource for researchers and professionals in peptide

chemistry and drug development, providing essential analytical and spectroscopic information

for the effective utilization and characterization of Fmoc-Ser(Bzl)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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